molecular formula C8H4BrN3 B8135700 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No. B8135700
M. Wt: 222.04 g/mol
InChI Key: LPGNTMPITVCHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H4BrN3 and its molecular weight is 222.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Precursor for Polyheterocyclic Systems : 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a compound related to 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, is used as a precursor for synthesizing new polyheterocyclic ring systems, which are significant in medicinal chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

  • Drug Discovery : A microwave-assisted reaction involving a similar compound produces novel 7-arylamino-substituted 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles, which are suitable for drug discovery processes (Lim, Luna, & Dolzhenko, 2015).

  • Structural Analysis : The pyrazolopyridine ring system of a related compound is twisted out of the plane by about 20 degrees, resulting in a nearly planar system, which is important for understanding the molecular geometry and interactions in chemical synthesis (Sarkhel et al., 2000).

  • Antibacterial Activity : Novel 4-Pyrrolidin-3-cyanopyridine derivatives exhibit promising antibacterial activity against various bacteria, which is crucial for the development of new antibiotics (Bogdanowicz et al., 2013).

  • Synthesis of Pyrazoloazines : A study presents a convenient synthetic approach for creating new condensed pyrazoloazines based on pyrazolo[3,4-b]pyridine, offering a new tool for synthetic chemists (El‐Emary, 1999).

  • Synthesis of Pyrazolonaphthyridine Derivatives : Polyfunctionally substituted pyrazolonaphthyridine and other derivatives were synthesized using 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile, showing the versatility of these compounds in organic synthesis (Aly, 2006).

  • Antimicrobial and Antioxidant Properties : Novel pyridine and fused pyridine derivatives have shown promising antimicrobial and antioxidant properties, which are essential for new drug development (Flefel et al., 2018).

properties

IUPAC Name

4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-2-1-3-12-8(7)6(4-10)5-11-12/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGNTMPITVCHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
Reactant of Route 4
4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
Reactant of Route 5
4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.